Pent-2-ene-1,4-dione
Description
Contextualization within Unsaturated Dicarbonyl Chemistry
Pent-2-ene-1,4-dione is a member of the α,β-unsaturated dicarbonyl compound family. organic-chemistry.org The defining feature of these molecules is a carbon-carbon double bond conjugated to a carbonyl group, which imparts unique reactivity. This conjugation allows for 1,4-conjugate addition, also known as the Michael reaction, where nucleophiles attack the β-carbon of the alkene. organic-chemistry.org This reactivity is fundamental to many carbon-carbon bond-forming reactions in organic synthesis.
Furthermore, as a 1,4-dicarbonyl compound, this compound is a key precursor for the synthesis of five-membered heterocycles. acs.orgulb.ac.be The spatial relationship of the two carbonyl groups allows for cyclization reactions with various reagents to form furans, pyrroles, and thiophenes through processes like the celebrated Paal-Knorr synthesis. wikipedia.orguomustansiriyah.edu.iq The combination of the enone system and the 1,4-dicarbonyl arrangement makes this compound and its derivatives valuable intermediates in the construction of complex molecular architectures. ulb.ac.be
Historical Perspective on Related Diketone Research
The study of diketones has a rich history that is foundational to modern organic chemistry. A pivotal moment in the history of 1,4-diketone chemistry was the development of the Paal-Knorr synthesis in 1884, independently reported by German chemists Carl Paal and Ludwig Knorr. wikipedia.org This reaction demonstrates the facile acid-catalyzed cyclization of 1,4-dicarbonyl compounds to produce substituted furans, pyrroles, and thiophenes. wikipedia.orguomustansiriyah.edu.iq The mechanism of the furan (B31954) synthesis involves the protonation of one carbonyl group, followed by an attack from the enol form of the other carbonyl, and subsequent dehydration to form the aromatic furan ring. uomustansiriyah.edu.iq
Another significant historical development in the synthesis of 1,4-diketones is the Stetter reaction , first reported by Dr. Hermann Stetter in 1973. wikipedia.org This reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as a thiazolium salt or cyanide anion. wikipedia.orgijcrt.org The Stetter reaction is a classic example of umpolung chemistry, where the normal electrophilic character of the aldehyde carbonyl carbon is reversed to a nucleophilic one. ijcrt.org This method provides a direct route to 1,4-dicarbonyl compounds, which were otherwise challenging to synthesize. wikipedia.org
These seminal reactions established the importance of 1,4-diketones as versatile synthetic intermediates and laid the groundwork for the exploration of compounds like this compound.
Current Research Trajectories and Academic Significance
Current research continues to highlight the importance of 1,4-diketones, including unsaturated variants like this compound, in modern organic synthesis. These compounds are recognized as crucial building blocks for a diverse array of carbo- and heterocyclic structures. ulb.ac.be Their utility is frequently demonstrated in the total synthesis of natural products. researchgate.netresearchgate.net
Modern synthetic methods for accessing 1,4-diketones are continually being developed, with a focus on efficiency, selectivity, and environmental sustainability. Recent advancements include palladium-catalyzed additions of organozinc reagents to enones in the presence of carbon monoxide, and visible-light-mediated organocatalytic acyl radical additions to enals. uomustansiriyah.edu.iqorganic-chemistry.org The development of enantioselective methods for the synthesis of chiral 1,4-dicarbonyl compounds is also an active area of research. researchgate.netnih.gov
The academic significance of this compound and its analogs lies in their ability to serve as scaffolds for the construction of complex molecules with potential biological activity. For instance, heterocyclic compounds derived from 1,4-diketones are known to possess a broad spectrum of pharmacological properties. nih.gov Theoretical and computational studies on acyclic diketones and enones are also being conducted to better understand their structure, reactivity, and reaction mechanisms. nih.govresearchgate.netinha.ac.kr
Interactive Data Tables
Due to the limited availability of specific experimental data for this compound, the following tables present data for closely related compounds to provide an insight into the expected properties.
Table 1: Physical Properties of Related Diketones
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1,4-Cyclohexanedione | C₆H₈O₂ | 112.13 | 77-80 | 135 (20 mmHg) |
| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | -9 | 194 |
| 1-Phenyl-1,4-pentanedione | C₁₁H₁₂O₂ | 176.21 | 33-35 | 145-147 (5 mmHg) |
Data sourced from publicly available chemical databases.
Table 2: Spectroscopic Data of an Unsaturated 1,4-Diketone Analog
The following data is for (E)-1,4-diphenylbut-2-ene-1,4-dione, a well-studied analog.
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, ppm) | 8.05-8.02 (m, 4H), 7.64-7.59 (m, 2H), 7.53-7.48 (m, 4H), 7.42 (s, 2H) |
| ¹³C NMR (CDCl₃, ppm) | 190.1, 136.6, 133.9, 130.6, 128.9, 128.7 |
| IR (KBr, cm⁻¹) | 1670 (C=O), 1640 (C=C), 1595, 1580 (aromatic C=C) |
| Mass Spectrum (m/z) | 236 (M⁺), 105 (C₆H₅CO⁺) |
This data is representative of a typical unsaturated 1,4-diketone and is provided for illustrative purposes.
Structure
3D Structure
Properties
Molecular Formula |
C5H6O2 |
|---|---|
Molecular Weight |
98.1 g/mol |
IUPAC Name |
4-oxopent-2-enal |
InChI |
InChI=1S/C5H6O2/c1-5(7)3-2-4-6/h2-4H,1H3 |
InChI Key |
GBLMMVFQENXAFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC=O |
Synonyms |
4-oxo-2-pentenal acetylacrolein |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Approaches
Targeted Synthesis of the Core Scaffold
The synthesis of the core pent-2-ene-1,4-dione scaffold can be achieved through several methods. A common laboratory preparation involves the oxidation of 2-cyclopentene-1,4-diol using chromium trioxide in an aqueous solution. orgsyn.org This method, while effective, utilizes a toxic heavy metal. Alternative syntheses aim to avoid such reagents. For instance, the reaction of cyclopentadiene (B3395910) with oxidizing agents can also yield the dione (B5365651) scaffold. ontosight.ai The choice of synthetic route often depends on the desired scale of the reaction and the availability of starting materials.
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce waste and minimize the use of hazardous substances. In the context of this compound synthesis, this translates to exploring alternative, more environmentally benign reagents and reaction conditions. For example, replacing heavy metal oxidants like chromium trioxide with greener alternatives is a key area of research. sapub.org Additionally, the use of water as a solvent and the development of catalyst-free, multi-component reactions for the synthesis of 1,4-dicarbonyl compounds are aligned with green chemistry principles. rsc.org Microwave-assisted synthesis has also been explored as a way to enhance reaction rates and reduce energy consumption. sapub.org
Catalytic and Asymmetric Synthetic Routes
Catalytic methods offer significant advantages in terms of efficiency and selectivity. For the synthesis of substituted this compound derivatives, various catalytic systems have been developed. These include both metal-based and organocatalytic approaches. taltech.eefrontiersin.org Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, is of particular importance in the synthesis of biologically active compounds. frontiersin.orgmpg.de Chiral catalysts, such as modified prolinol ethers or bimorpholine derivatives, can be employed to control the stereochemical outcome of reactions leading to chiral this compound analogs. taltech.eeau.dk These methods are crucial for accessing optically active building blocks for the synthesis of complex natural products and pharmaceuticals.
Synthetic Transformations of this compound as a Building Block
This compound is a valuable building block due to its multiple reactive sites. ontosight.aiorgsyn.org The conjugated double bond and the two ketone functionalities allow for a variety of chemical transformations. One of the most significant applications is in the Paal-Knorr synthesis of substituted furans, pyrroles, and thiophenes. wikipedia.orgacs.orgalfa-chemistry.com This reaction involves the condensation of the 1,4-dicarbonyl compound with an appropriate reagent, such as an acid catalyst for furan (B31954) synthesis or a primary amine for pyrrole (B145914) synthesis. wikipedia.orgorganic-chemistry.org The dione also participates in Michael addition reactions, where a nucleophile adds to the β-carbon of the α,β-unsaturated system, leading to the formation of 1,5-dicarbonyl compounds. masterorganicchemistry.comwikipedia.orglibretexts.orgorganic-chemistry.org This reactivity makes it a key intermediate in the synthesis of a wide range of heterocyclic and carbocyclic compounds. semanticscholar.org
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties and reactivity. Substitution can be introduced at various positions on the pentene backbone. For example, 3-substituted derivatives can be prepared through the alkylation of pentane-2,4-dione. researchgate.net The synthesis of aryl-substituted derivatives has also been reported, often in the context of creating compounds with potential biological activity. researchgate.netnih.gov These substituted diones can then be used in subsequent reactions, such as the Paal-Knorr synthesis, to generate a diverse library of substituted heterocyclic compounds. acs.orgalfa-chemistry.com
Elucidation of Reactivity Patterns and Mechanistic Pathways
Electrophilic and Nucleophilic Reaction Mechanisms
The reactivity of pent-2-ene-1,4-dione is characterized by its susceptibility to both electrophilic and nucleophilic attacks. The carbon-carbon double bond and the carbonyl groups are the primary sites for these reactions.
Electrophilic Addition: The π electrons of the double bond can attack electrophiles. For instance, in the presence of hydrogen halides (HX), an electrophilic addition can occur. libretexts.org The reaction proceeds in two steps:
Electrophilic Attack: The double bond's π electrons attack the hydrogen atom of the hydrogen halide, forming a carbocation intermediate. libretexts.org
Nucleophilic Attack: The halide anion then acts as a nucleophile and attacks the carbocation, resulting in the formation of a halo-substituted product. libretexts.org
This process is a second-order reaction, with the rate depending on the concentrations of both the alkene and the hydrogen halide. libretexts.org
Nucleophilic Addition: The carbonyl carbons are electrophilic and thus susceptible to nucleophilic attack. More significantly, the β-carbon of the α,β-unsaturated system is prone to nucleophilic attack in a process known as conjugate or Michael addition. masterorganicchemistry.com This reaction is highly efficient for forming carbon-carbon bonds. researchgate.net The mechanism involves:
Formation of a nucleophile (e.g., an enolate). masterorganicchemistry.com
The nucleophile adds to the β-carbon of the this compound. masterorganicchemistry.com
Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com
A variety of nucleophiles can participate in conjugate addition, including amines, thiolates, and enamines. masterorganicchemistry.com For example, the Michael addition of pentane-2,4-dione to β-nitrostyrene can be catalyzed by organocatalysts. researchgate.net The stereoselectivity of these additions can often be controlled, as seen in the sulfa-Michael addition to acyclic 2,4-dienones. buchler-gmbh.com
It's important to note that nucleophiles can also attack the carbonyl carbon directly in what is known as a 1,2-addition. The competition between 1,2- and 1,4-addition depends on the nature of the nucleophile and the reaction conditions. masterorganicchemistry.com
| Reaction Type | Attacking Species | Site of Attack on this compound | Intermediate |
| Electrophilic Addition | Electrophile (e.g., H⁺ from HBr) | C=C double bond | Carbocation libretexts.org |
| Nucleophilic (Conjugate) Addition | Nucleophile (e.g., enolate, amine) | β-carbon | Enolate masterorganicchemistry.com |
| Nucleophilic (Direct) Addition | Nucleophile (e.g., Grignard reagent) | Carbonyl carbon | Alkoxide |
Pericyclic Reactions and Cycloadditions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu this compound, with its conjugated system, can participate in such reactions, most notably cycloadditions.
The Diels-Alder reaction , a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. masterorganicchemistry.com In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). masterorganicchemistry.com this compound can act as a dienophile due to its electron-deficient double bond, which is activated by the two carbonyl groups. The reaction is stereospecific, with the stereochemistry of the reactants being retained in the product. libretexts.org The rate of the Diels-Alder reaction is enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.com Both intermolecular and intramolecular Diels-Alder reactions are known. msu.edu
Another type of pericyclic reaction is dipolar cycloaddition , where a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring. msu.edu this compound can serve as a dipolarophile in these reactions. researchgate.net
| Cycloaddition Type | Reactant with this compound | Ring Size of Product | Key Features |
| Diels-Alder [4+2] | Conjugated diene | 6-membered | Concerted, stereospecific masterorganicchemistry.comlibretexts.org |
| Dipolar Cycloaddition | 1,3-dipole | 5-membered | Forms heterocyclic rings msu.edu |
| [2+2] Cycloaddition | Alkene (photochemical) | 4-membered | Occurs under photochemical conditions msu.edu |
Tautomerism and Isomerization Dynamics (e.g., Keto-Enol Equilibrium, Cis-Trans Isomerism)
This compound can exist in different isomeric forms, primarily through keto-enol tautomerism and cis-trans isomerism.
Keto-Enol Tautomerism: This is a chemical equilibrium between a keto form and an enol form. pearson.com The enol form is characterized by a hydroxyl group attached to a carbon-carbon double bond. pearson.com While the keto form is generally more stable for simple carbonyl compounds, the enol form of 1,3-dicarbonyl compounds like pentane-2,4-dione (a related structure) is significantly stabilized by intramolecular hydrogen bonding and conjugation, making it the major tautomer at equilibrium. pearson.comvaia.com This stabilization arises from the formation of a stable six-membered ring-like structure. vaia.com
Cis-Trans Isomerism: Due to the presence of the carbon-carbon double bond, this compound can exist as cis (Z) and trans (E) isomers. The relative stability of these isomers can be influenced by steric and electronic factors. Interconversion between these isomers can occur, often facilitated by heat or light.
| Isomerism Type | Description | Stabilizing Factors for Alternative Form |
| Keto-Enol Tautomerism | Equilibrium between keto and enol forms. pearson.com | Intramolecular hydrogen bonding and conjugation in the enol form. pearson.comvaia.com |
| Cis-Trans Isomerism | Different spatial arrangements around the C=C double bond. | Dependent on substituents and reaction conditions. |
Redox Behavior and Electron Transfer Processes
The carbonyl groups and the double bond in this compound are susceptible to both oxidation and reduction reactions.
Reduction: The carbonyl groups of this compound can be reduced to alcohols. For instance, the Clemmensen reduction, using amalgamated zinc and hydrochloric acid, can reduce the carbonyl groups completely to yield pentane. quora.com Other reducing agents can selectively reduce the carbonyls to hydroxyl groups, forming pent-2-ene-1,4-diol. nih.gov The stereochemical outcome of such reductions can often be controlled, as demonstrated in the diastereoselective reduction of tetralin-1,4-dione, a cyclic analog. beilstein-journals.org Multienzymatic reduction of similar cyclic enones can also be achieved with high stereoselectivity. acs.org
Oxidation: The oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can cleave the carbon-carbon bonds. The oxidation of related ketones can result in the formation of diones or carboxylic acids. For example, the oxidation of pent-2-one with nascent oxygen can yield pentane-2,3-dione. brainly.in The oxidation of phenols with chromic acid can lead to the formation of cyclohexa-2,5-diene-1,4-dione. doubtnut.com
Derivatives of this compound, such as pentane-2,4-dione bis(S-methylisothiosemicarbazone), exhibit complex redox behavior in coordination complexes, acting as redox-active ligands. acs.org
| Redox Process | Reagent Example | Potential Product(s) |
| Reduction | Zn(Hg)/HCl (Clemmensen) | Pentane quora.com |
| Reduction | NaBH₄ | Pent-2-ene-1,4-diol nih.gov |
| Oxidation | Nascent Oxygen | Further oxidized diones brainly.in |
Chelation and Coordination Chemistry
The enolate form of 1,3-dicarbonyl compounds, such as the tautomer of this compound, acts as an excellent bidentate ligand for metal ions, forming stable chelate rings. This is well-documented for the related compound acetylacetone (B45752) (pentane-2,4-dione). wikipedia.org The ligand coordinates to the metal through the two oxygen atoms.
These metal complexes have diverse applications. For example, cobalt complexes with ligands derived from pentane-2,4-dione have been studied for their catalytic activity in Wacker-type oxidation reactions. acs.org The synthesis of novel chelating ligands from pentane-2,4-dione and their coordination with lanthanide metals like europium(III) and erbium(III) have been reported. researchgate.net The resulting complexes can exhibit interesting properties, such as luminescence. researchgate.net
The formation of metal complexes with ligands derived from this compound can be characterized using various spectroscopic techniques. researchgate.net
| Metal Ion Example | Ligand Form | Resulting Complex | Potential Application |
| Co(II) | Pentane-2,4-dione bis(S-methylisothiosemicarbazone) | [Co(H₂Lˢᴹᵉ)]I | Catalyst in Wacker-type oxidation acs.org |
| Eu(III), Er(III) | Imino enolate derivative | Tris{4-[3′-tris(trimethylsilyloxy)silylpropyl]iminopent-2-en-2-olates} | Luminescent materials researchgate.net |
| Ni(II), Fe(III), Cr(III) | β-diketone derivative | Metal β-diketonate complexes | Antimicrobial, antioxidant studies researchgate.net |
Photochemical Transformations and Excited State Reactivity
Upon absorption of light, molecules like this compound are promoted to an electronic excited state, which can undergo reactions not observed in the ground state. msu.edu The photochemistry of unsaturated dicarbonyl compounds is a rich field.
Studies on related unsaturated 1,4-dicarbonyls, such as 4-oxo-2-pentenal, have shown that they undergo rapid photochemical processing in the atmosphere. researchgate.net The major reaction pathway appears to be photoisomerization to a ketene-enol intermediate. researchgate.net For some cyclic dienones, photochemical reactions can lead to electrocyclic ring opening. msu.edu
The photolysis of triptycene-1,4-quinone, a complex quinone, in the presence of oxygen leads to a novel photoproduct through a proposed mechanism involving the excited state of the quinone. ubc.caresearchgate.net The de Mayo reaction, a photochemical [2+2] cycloaddition between an enol and an alkene, is another relevant transformation for enolizable dicarbonyls. msu.edu
| Photochemical Process | Description | Example Product/Intermediate |
| Photoisomerization | Isomerization between cis and trans forms or to other structural isomers. | Ketene-enol species researchgate.net |
| [2+2] Cycloaddition | Formation of a cyclobutane (B1203170) ring from two alkene moieties. | Cyclobutanol adduct (de Mayo reaction) msu.edu |
| Electrocyclic Ring Opening | Opening of a cyclic system to form a conjugated acyclic system. | Unsaturated ketene (B1206846) msu.edu |
Ring-Closure and Heterocyclic Formation Reactions
This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The two carbonyl groups and the double bond provide multiple reaction sites for cyclization reactions.
For example, 1,4-dicarbonyl compounds can be used in the Paal-Knorr synthesis to form furans, pyrroles, and thiophenes by reacting with dehydrating agents, ammonia (B1221849)/amines, or sulfurizing agents, respectively.
Furthermore, derivatives of this compound can undergo intramolecular reactions or participate in multicomponent reactions to build complex heterocyclic frameworks. For instance, 3-acetyl-1-arylpent-2-ene-1,4-diones react with cyclohexanones or piperidin-4-ones to form spirofuro compounds. researchgate.net Three-component reactions involving (E)-1,5-diarylpent-4-ene-1,3-diones, isatins, and proline derivatives lead to the formation of complex spiro[pyrrolizidine-3,3'-oxindoles]. researchgate.net These reactions often proceed with high regio- and stereoselectivity. researchgate.net
| Heterocycle Type | Reagent(s) | Reaction Name/Type |
| Furan (B31954) | Dehydrating agent (e.g., P₂O₅) | Paal-Knorr Furan Synthesis |
| Pyrrole (B145914) | Ammonia or primary amine | Paal-Knorr Pyrrole Synthesis |
| Thiophene | Sulfurizing agent (e.g., P₄S₁₀) | Paal-Knorr Thiophene Synthesis |
| Spirofuro compounds | Cyclohexanone/Piperidin-4-one | Domino reaction researchgate.net |
| Spiro-oxindoles | Isatin, amino acid | 1,3-Dipolar cycloaddition researchgate.net |
Oxidative Cleavage Reactions
The carbon-carbon double bond in this compound is susceptible to cleavage by strong oxidizing agents. This reaction breaks the molecule into smaller carbonyl-containing fragments. The specific products formed depend on the oxidizing agent used and the reaction conditions.
Ozonolysis
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. libretexts.orglibretexts.org The reaction involves treating the alkene with ozone (O₃), followed by a work-up step that determines the final products. libretexts.org
In the first step, ozone adds across the double bond to form an unstable intermediate called a molozonide. libretexts.org This intermediate rapidly rearranges to a more stable ozonide. Subsequent work-up of the ozonide with a reducing agent, such as dimethyl sulfide (B99878) ((CH₃)₂S) or zinc and water, cleaves the ozonide to yield aldehydes or ketones. libretexts.orglibretexts.orgvedantu.com
For this compound, reductive ozonolysis would be expected to cleave the double bond between the second and third carbon atoms, yielding two different carbonyl compounds.
If an oxidative work-up with hydrogen peroxide (H₂O₂) is used instead, any aldehydes initially formed are further oxidized to carboxylic acids. libretexts.orgvedantu.com
Permanganate (B83412) Oxidation
Potassium permanganate (KMnO₄) is another strong oxidizing agent capable of cleaving the double bond in alkenes. libretexts.org The reaction conditions, such as temperature and concentration, significantly influence the products. libretexts.orgdoubtnut.com
Under hot, concentrated, and acidic or basic conditions, KMnO₄ will cleave the double bond of an alkene. doubtnut.comlibretexts.org For a non-terminal alkene like this compound, this cleavage would result in the formation of two carboxylic acids, provided there are hydrogens attached to the double-bonded carbons. doubtnut.com The initial products are likely aldehydes which are then further oxidized to carboxylic acids by the strong oxidizing agent. doubtnut.comyoutube.com
Under cold, dilute, and neutral or slightly alkaline conditions, potassium permanganate reacts with alkenes to form 1,2-diols (glycols) via syn-dihydroxylation. libretexts.orgchemguide.co.uk However, if the reaction is not carefully controlled, the permanganate can further oxidize the diol, leading to cleavage of the carbon-carbon bond. libretexts.org
The table below summarizes the expected products from the oxidative cleavage of this compound under different conditions.
Table 1: Products of Oxidative Cleavage of this compound
| Reagent/Conditions | Expected Products |
|---|---|
| 1. O₃ / 2. (CH₃)₂S (Reductive Work-up) | Glyoxal and 2,3-Butanedione |
| 1. O₃ / 2. H₂O₂ (Oxidative Work-up) | Oxalic acid and Acetic acid |
| Hot, concentrated KMnO₄ | Oxalic acid and Acetic acid |
Sophisticated Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of pent-2-ene-1,4-dione. organicchemistrydata.orgresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts of protons (¹H) and carbons (¹³C), and to determine the connectivity and stereochemistry of the molecule. emerypharma.commdpi.compublish.csiro.au
In a typical ¹H NMR spectrum of a this compound derivative, the protons attached to the carbon-carbon double bond (vinylic protons) resonate at a lower field (higher ppm) compared to the protons of the alkyl groups. docbrown.info The exact chemical shifts and the coupling constants (J-values) between neighboring protons provide critical information for assigning the E/Z (trans/cis) configuration of the double bond. docbrown.info For instance, the long-range coupling between protons across the double bond can help in definitive stereochemical assignments. emerypharma.com
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbonyl carbons of the dione (B5365651) functionality typically appear at the most downfield region of the spectrum (e.g., δ 201-205 ppm). publish.csiro.au The carbon atoms of the C=C double bond also have characteristic chemical shifts.
Table 1: Representative NMR Data for a this compound Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H-2 | ~6.8 | ~135 | C-1, C-3, C-4 |
| H-3 | ~7.0 | ~145 | C-1, C-2, C-5 |
| CH₃ (C-5) | ~2.4 | ~28 | C-3, C-4 |
| C-1 | - | ~198 | H-2, H-3 |
| C-4 | - | ~202 | H-3, H-5 |
Note: The data in this table is illustrative and can vary depending on the specific substituents and the solvent used.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. libretexts.org These methods probe the vibrational modes of the molecule, with each functional group exhibiting characteristic absorption or scattering frequencies. ekb.egscialert.net
The IR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. These typically appear in the region of 1650-1700 cm⁻¹. The presence of conjugation with the C=C double bond can slightly lower these frequencies. Another key feature is the C=C stretching vibration, which is observed in the 1600-1650 cm⁻¹ region. scialert.net The C-H stretching vibrations of the methyl and vinylic groups are found at higher wavenumbers, generally above 3000 cm⁻¹.
Raman spectroscopy provides complementary information. nih.gov While the C=O stretch is also observable in the Raman spectrum, the C=C stretching vibration often gives a strong signal due to the polarizability of the double bond. chemicalbook.com This makes Raman spectroscopy particularly useful for confirming the presence of the ene functionality.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) ** | Typical Raman Frequency (cm⁻¹) ** |
| C=O | Stretch | 1650-1700 (strong) | 1650-1700 (moderate) |
| C=C | Stretch | 1600-1650 (medium) | 1600-1650 (strong) |
| C-H (vinylic) | Stretch | 3000-3100 (medium) | 3000-3100 (medium) |
| C-H (alkyl) | Stretch | 2850-3000 (medium) | 2850-3000 (medium) |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns. docbrown.inforaco.cat In a typical MS experiment, the molecule is ionized, most commonly forming a radical cation ([M]⁺•), and the mass-to-charge ratio (m/z) of this molecular ion is measured. This provides the exact molecular weight of the compound. docbrown.info
High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the m/z to several decimal places.
The fragmentation of the molecular ion provides a "fingerprint" that can aid in structural confirmation. Common fragmentation pathways for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.org For this compound, this could involve the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃). Another potential fragmentation is the McLafferty rearrangement, though this is more common in longer-chain ketones. libretexts.org The analysis of these fragment ions helps to piece together the structure of the original molecule. copernicus.org
Table 3: Potential Fragmentation Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 112 | [C₅H₄O₂]⁺• (Molecular Ion) | - |
| 97 | [C₄H₁O₂]⁺ | •CH₃ |
| 69 | [C₄H₅O]⁺ | •COCH₃ |
| 43 | [CH₃CO]⁺ | •C₃H₁O |
Note: This table presents hypothetical fragmentation patterns. The actual observed fragments can vary based on the ionization method and energy.
X-ray Crystallography for Solid-State Molecular Architecture
The crystal structure would confirm the planarity of the enone system and provide exact data on the conformation of the molecule. For substituted derivatives, X-ray crystallography can unequivocally establish the stereochemistry at any chiral centers and the configuration of the double bond. molaid.com The packing of the molecules in the crystal lattice, influenced by intermolecular forces such as hydrogen bonding (if applicable) and van der Waals interactions, can also be elucidated. researchgate.net
Table 4: Illustrative Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~5.0 |
| b (Å) | ~10.9 |
| c (Å) | ~20.4 |
| β (°) | ~90.7 |
| Volume (ų) | ~1120 |
| Z | 4 |
Note: The data presented is based on a related structure and serves as an example. researchgate.net Actual crystallographic data would be specific to the crystal being analyzed.
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. uobabylon.edu.iqras.ru The conjugated system, formed by the C=C double bond and the two C=O groups, gives rise to characteristic electronic absorptions.
Typically, two main types of electronic transitions are observed for α,β-unsaturated ketones: a π → π* transition and an n → π* transition. researchgate.net The π → π* transition is usually of high intensity (large molar absorptivity, ε) and occurs at a shorter wavelength (higher energy). The n → π* transition, involving the non-bonding electrons on the oxygen atoms, is of lower intensity and occurs at a longer wavelength (lower energy). researchgate.net The position of these absorption maxima (λ_max) can be influenced by the solvent and any substituents on the molecule. uobabylon.edu.iq The analysis of the UV-Vis spectrum provides evidence for the conjugated enone system. ufg.br
Table 5: Typical Electronic Transitions for this compound
| Transition | Typical λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| π → π | ~220-250 | High (>10,000) |
| n → π | ~300-350 | Low (<100) |
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Stability
Quantum chemical calculations are fundamental to determining the geometric and electronic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to optimize the molecular geometry and calculate the total energy, which are crucial for assessing stability. metu.edu.trjinr.ruucl.ac.uk
DFT methods, particularly using functionals like B3LYP combined with basis sets such as 6-311+G(d,p), have been effectively used to study related dione (B5365651) compounds. metu.edu.trresearchgate.net For instance, theoretical studies on pentalenoquinones, which are isomers of pent-2-ene-1,4-dione, have shown that all investigated compounds possess a planar geometry. metu.edu.tr The stability of these isomers can be ranked by comparing their total energies and the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). metu.edu.tr A larger HOMO-LUMO gap generally corresponds to greater kinetic stability. metu.edu.trallsubjectjournal.com
Ab initio methods, such as Hartree-Fock (HF) and more advanced coupled-cluster theories, provide an alternative, often more computationally intensive, route to studying molecular structure and stability. chemicalbook.inrsc.org These calculations can yield precise geometric parameters like bond lengths and angles. chemicalbook.in For example, calculations on glutaconic acid, a related dicarboxylic acid, have utilized both HF and DFT methods to determine its structure. chemicalbook.in Similar computational approaches applied to this compound would elucidate its preferred geometry and the relative stability of its cis and trans isomers.
Table 1: Example of Theoretical Data for Pentalenoquinone Isomers (Related to this compound) Calculated at the B3LYP/6-311+G(d,p) Level
| Isomer | Total Energy (Hartree) | Relative Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1,5-PQ | -457.893 | 0.00 | -7.51 | -3.02 | 4.49 |
| 1,4-PQ | -457.882 | 6.90 | -7.35 | -3.32 | 4.03 |
| 1,6-PQ | -457.876 | 10.67 | -7.21 | -3.51 | 3.70 |
| 1,2-PQ | -457.845 | 30.12 | -7.18 | -3.73 | 3.45 |
Data adapted from a study on pentalenoquinones (PQs). metu.edu.tr This table illustrates how computational methods can be used to compare the stability and electronic properties of isomers.
Reaction Pathway Elucidation and Transition State Analysis via Computational Methods
Computational methods are invaluable for mapping out potential reaction pathways and identifying the high-energy transition states that govern reaction kinetics. umich.edu By calculating the activation energies for various possible routes, researchers can predict the most likely mechanism for a chemical transformation. researchgate.net
For example, the mechanisms of thermal decomposition for related β-diketones have been studied using ab initio calculations to determine the activation energies of competing molecular elimination pathways. researchgate.net Similarly, computational studies on the photocycloaddition of enediones have used ab initio methods to scrutinize the reaction mechanism, providing evidence for a stepwise diradical pathway by calculating the energy profile, including intermediates and transition states. researchgate.net
DFT calculations have also been used to investigate the transition states of cycloaddition reactions, showing how different pathways can lead to various products. publish.csiro.au For this compound, these computational techniques could be applied to explore its reactivity in pericyclic reactions, nucleophilic additions, or rearrangements, providing a detailed, atomistic understanding of the underlying mechanisms.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. frontiersin.orgrsc.org MD simulations are used to explore the conformational landscape, study molecular flexibility, and analyze intermolecular interactions with other molecules, such as solvents. rsc.orgchemrxiv.org
Conformational analysis involves studying the energy changes as different parts of a molecule rotate around single bonds. scribd.com For this compound, this would involve analyzing the rotation around the C-C single bonds to identify the most stable conformers (rotamers). lumenlearning.com Computational techniques like torsional scan analysis can be performed to map the potential energy surface as a function of specific dihedral angles. researchgate.net
MD simulations can also model how this compound interacts with its environment. For example, a simulation in a water box would reveal the nature of hydrogen bonding between the dione's oxygen atoms and surrounding water molecules. Such simulations are crucial for understanding the stability and behavior of the compound in solution. researchgate.net
Spectroscopic Property Prediction and Validation through Computational Models
Theoretical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation. researchgate.net DFT methods are particularly effective for calculating vibrational (infrared) and electronic (UV-Vis) spectra. ruc.dk
The prediction of infrared spectra involves calculating the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values, and a scaling factor is typically applied to achieve better agreement. ruc.dk More advanced methods can also compute anharmonic corrections (e.g., using Vibrational Second-Order Perturbation Theory, VPT2), which provide more accurate predictions but are computationally more demanding. ruc.dk
Electronic absorption spectra (UV-Vis) are predicted using methods like Time-Dependent Density Functional Theory (TD-DFT), which calculates the energies of electronic excitations from the ground state to various excited states. researchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. epstem.net These predictions are instrumental in assigning experimental spectra and confirming the structure of synthesized compounds. researchgate.netruc.dk
Table 2: Hypothetical Comparison of Experimental and Computationally Predicted Spectroscopic Data for a Dione
| Spectroscopic Data | Experimental Value | Calculated Value (Method) |
| IR Frequency (C=O stretch) | ~1705 cm⁻¹ benchchem.com | 1750 cm⁻¹ (B3LYP/6-311G(d,p)) |
| IR Frequency (C=C stretch) | ~1650 cm⁻¹ | 1695 cm⁻¹ (B3LYP/6-311G(d,p)) |
| UV-Vis λmax (n→π)* | ~310 nm researchgate.net | 305 nm (TD-DFT) |
| ¹H-NMR Chemical Shift (vinyl H) | ~6.8 ppm mdpi.com | 6.7 ppm (GIAO) |
This table is illustrative, drawing upon typical values and methods from studies on related compounds to show how computational predictions are compared with experimental results. researchgate.netbenchchem.commdpi.com
Analysis of Electronic Descriptors (e.g., HOMO-LUMO, Molecular Electrostatic Potential)
Electronic descriptors derived from quantum chemical calculations provide a quantitative measure of a molecule's reactivity and electronic characteristics. Key among these are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). allsubjectjournal.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. metu.edu.tr A small gap suggests the molecule is more reactive, as it requires less energy to undergo electronic excitation. allsubjectjournal.com
The Molecular Electrostatic Potential (MEP) map is another crucial descriptor that visualizes the electron density distribution around the molecule. researchgate.netresearchgate.net The MEP map uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). chemrxiv.org For this compound, the MEP would show negative potential around the carbonyl oxygen atoms, identifying them as sites for interaction with electrophiles or hydrogen bond donors.
Other calculated descriptors include the dipole moment, polarizability, chemical hardness, and electrophilicity index, which further quantify the molecule's electronic nature and reactivity. allsubjectjournal.com
Applications in Advanced Organic Synthesis and Materials Science
Pent-2-ene-1,4-dione as a Versatile Synthetic Intermediate
The bifunctional nature of this compound, characterized by two carbonyl groups, makes it a valuable precursor for creating a wide array of heterocyclic compounds. wikipedia.org This versatility stems from the ability of both keto groups to undergo condensation reactions. wikipedia.org For instance, its reaction with hydrazine (B178648) can yield pyrazoles, while condensation with urea (B33335) can produce pyrimidines. wikipedia.org Furthermore, it serves as a foundational component in the synthesis of more complex molecules, including various multi-substituted pyrroles, which are significant in both pharmaceutical and materials science applications. researchgate.net
The reactivity of this compound and its derivatives allows for their use in a variety of reaction types. They can act as dipolarophiles in 1,3-dipolar cycloaddition reactions, and the 1,3-dicarbonyl fragment within their structure can undergo further transformations like intramolecular aldol (B89426) condensations. researchgate.net This reactivity has been harnessed to create complex polycyclic structures. researchgate.net
Role in the Synthesis of Complex Heterocyclic Systems (e.g., Furans, Pyrroles, Pyridines, Spiro Compounds)
The utility of this compound and its analogs, such as pentane-2,4-dione, extends to the synthesis of a diverse range of heterocyclic systems.
Furans: The Paal-Knorr furan (B31954) synthesis, a classic method for preparing furans, involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.org Derivatives of this compound, specifically but-2-ene-1,4-diones, can be effectively converted to furan derivatives. mdpi.comorganic-chemistry.org For example, 1-(2,5-Dimethylfuran-3-yl)ethanone has been synthesized from pentane-2,4-dione and allyl bromide with a 71% yield. mdpi.com
Pyrroles: Pentane-2,4-dione is a key reactant in the Hantzsch pyrrole (B145914) synthesis. thieme-connect.com A notable application is the three-component reaction of phenacyl bromides, amines, and pentane-2,4-dione in an aqueous medium, catalyzed by DABCO, to produce C-substituted and N-substituted pyrroles. scirp.orgscirp.org This method is advantageous for its use of an environmentally friendly solvent and its applicability to a wide range of amines and phenacyl bromides. scirp.orgscirp.org
Pyridines: The synthesis of pyridine (B92270) rings can be achieved through the condensation of 2,3-ene-1,5-diones with ammonia (B1221849). baranlab.org A common strategy for creating 2,2′:6′,2″-terpyridine derivatives involves the synthesis of an intermediate 1,5-bis(pyridin-2-yl)pent-2-ene-1,5-dione, which is then cyclized with an ammonia source to form the central pyridine ring. mdpi.com
Spiro Compounds: this compound derivatives are instrumental in synthesizing spiro compounds. For instance, the three-component reaction of (E)-1,5-diarylpent-4-ene-1,3-diones, isatins, and (thia)proline leads to the regio- and stereoselective formation of spiro[(thia)pyrrolizidine-3,3'-oxindoles]. researchgate.net Additionally, functionalized spiro[cyclopent mdpi.comene-1,3′-indolines] have been synthesized through three-component reactions involving triphenylphosphine, hex-2-en-4-ynedioate, and isatylidene malononitrile (B47326) or ethyl cyanoacetate. acs.org
Table 1: Synthesis of Heterocyclic Systems from this compound and its Analogs
| Heterocycle | Reactants | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1-(2,5-Dimethylfuran-3-yl) ethanone | Pentane-2,4-dione, Allyl bromide | PdCl₂(CH₃CN)₂, Dioxane, 80°C, K₂CO₃, CuCl₂ | 71% | mdpi.com |
| Substituted Pyrroles | Phenacyl bromide, Phenyl ethylamine, Pentane-2,4-dione | DABCO (10 mol%), Water, 60°C | 84% | scirp.org |
| Spiro[(thia)pyrrolizidine-3,3'-oxindoles] | (E)-1,5-diarylpent-4-ene-1,3-diones, Isatins, L-proline | i-PrOH, Room Temperature | 82% | researchgate.net |
| 4′-(4-Ethoxyphenyl)-3,2′:6′,3″-terpyridine | 4-Ethoxybenzaldehyde, 3-Acetylpyridine | EtOH, KOH, aqueous NH₃ | 16.7% | mdpi.com |
| 4′-(4-butoxyphenyl)-3,2′:6′,3″-terpyridine | 4-Butoxybenzaldehyde, 3-Acetylpyridine | EtOH, KOH, aqueous NH₃ | 31.1% | mdpi.com |
Precursor for Advanced Polymeric and Supramolecular Materials
Derivatives of this compound are valuable precursors in the development of advanced polymeric and supramolecular materials. Bisfuranic compounds derived from reactions involving acetylacetone (B45752) (pentane-2,4-dione) are of interest as building blocks for fully bio-based polymers. rsc.org For example, the reaction of xylose with acetylacetone can be tuned to produce monomers suitable for polymerization. rsc.org
In the realm of supramolecular chemistry, photochromic diarylethene derivatives containing a cyclopentene (B43876) core, structurally related to this compound, have been synthesized. unl.pt These molecules can form supramolecular assemblies with cucurbit[n]urils, which have potential applications in photochromic, electrochromic, and luminescent devices. unl.pt The ability to control the self-assembly and disassembly of such building blocks is crucial for creating functional supramolecular materials. unl.pt
Ligand Design in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The 1,3-dicarbonyl moiety of this compound and its analogs, like acetylacetone, is a classic ligand in coordination chemistry. Acetylacetone itself is a well-known building block for the synthesis of a multitude of coordination complexes. wikipedia.org Enaminones, which can be synthesized from this compound derivatives, are versatile intermediates for preparing ligands. researchgate.net These ligands can then be used to form metal complexes with a variety of transition metals. researchgate.net
While direct applications of this compound in MOF synthesis are not extensively documented in the provided search results, the heterocyclic compounds derived from it, such as pyridines and pyrazoles, are common components of ligands used to construct MOFs. The synthesis of terpyridine derivatives, which are excellent metal-binding scaffolds, often proceeds through intermediates derived from pentane-1,5-dione structures. mdpi.com These terpyridine ligands are widely used in supramolecular and materials chemistry, which includes the field of MOFs. mdpi.com
Application in Catalyst Development and Organocatalysis
This compound and its derivatives are utilized in the development of catalysts and in organocatalytic reactions. For instance, (+)-nopinone, which can be synthesized from β-pinene, is an important ligand in metal complex catalysts used in asymmetric synthesis. rsc.org
In organocatalysis, pentane-2,4-dione has been used in reactions catalyzed by organic molecules. The DABCO-catalyzed synthesis of pyrroles is a prime example of an organocatalytic reaction employing a pentane-2,4-dione. scirp.orgscirp.org Furthermore, cinchona-based organocatalysts have been effectively used in the asymmetric Michael reaction of trans-β-nitrostyrene and 1,3-diketones, including pentane-2,4-dione. unife.it These reactions can be performed in green solvents and can be adapted for continuous-flow processes. unife.it The desymmetrization of gem-diols via organocatalytic enantio- and diastereoselective cycloetherification has also been investigated using derivatives of this compound, highlighting its role in developing stereoselective transformations. kyoto-u.ac.jp
Synthetic Exploration of Derivatives, Analogues, and Structural Modifications
Systematic Synthesis of Substituted Pent-2-ene-1,4-dione Analogues
The synthesis of analogues of this compound often involves multi-step sequences or condensation reactions designed to introduce specific functional groups at various positions on the core structure. These substitutions are crucial for tuning the electronic and steric properties of the molecule.
One notable approach involves the synthesis of novel 4-N-substituted aryl this compound derivatives, which have been explored for their potential as antibacterial agents. researchgate.netnih.gov In these syntheses, substituted chalcones are reacted with reagents like isonicotinic acid hydrazide to yield bipyrazole derivatives, effectively incorporating the this compound motif within a larger, functionalized structure. researchgate.net Similarly, substituted piperazinylphenyloxazolidinone compounds have been synthesized with substitutions on the piperazine (B1678402) ring, demonstrating the scaffold's tolerance for complex appendages. nih.gov
Another synthetic strategy focuses on the modification of related diketone precursors. For instance, phenyl-substituted 1,2,4-triketone analogues can be reacted with methyl hydrazine (B178648) hydrochloride in ethanol (B145695) to produce substituted pyrazoles. mdpi.com A specific analogue, 3-Hydroxy-1-(thiophen-2-yl)this compound, has been synthesized from a 1,2,4-triketone precursor, showcasing the introduction of a heterocyclic aromatic ring (thiophene) onto the pentene-dione framework. mdpi.com
Condensation reactions provide a direct pathway to derivatives. The reaction of β-diketones, such as substituted pent-2,4-diones, with primary amines in the presence of an acid catalyst like paratoluene sulfonic acid, leads to the formation of β-iminoamines. academie-sciences.fr This method allows for the systematic variation of substituents on both the diketone and the amine, thereby creating a library of analogues with tailored properties. academie-sciences.fr
Table 1: Selected Synthetic Methods for this compound Analogues
| Precursor(s) | Reagent(s) | Product Type | Reference(s) |
| Substituted Chalcones | Isonicotinic acid hydrazide | Bipyrazole derivatives | researchgate.net |
| Phenyl-substituted 1,2,4-triketone analogue | Methyl hydrazine hydrochloride | Substituted pyrazoles | mdpi.com |
| 2-thienyl-substituted 1,2,4-triketone analogue | Hydrazine dihydrochloride | Pyrazole derivatives | mdpi.com |
| Substituted pent-2,4-dione | Aromatic primary amines, p-toluenesulfonic acid | β-iminoamines | academie-sciences.fr |
Structure-Reactivity Relationships in Functionalized Derivatives
The introduction of functional groups to the this compound structure significantly influences its reactivity. The nature and position of these substituents can alter the electron distribution within the molecule, affecting the reactivity of the carbonyl groups and the carbon-carbon double bond.
For example, the reactivity of β-iminoamines derived from substituted diketones is directly related to the steric and electronic nature of the substituents. academie-sciences.fr The reaction of 1,3-diphenylpent-2,4-dione with certain amines, for instance, does not proceed under conditions where 1-methyl-3-phenylpent-2,4-dione readily reacts, highlighting the impact of aryl versus alkyl groups on the reactivity of the carbonyl centers. academie-sciences.fr
The stability of the dione (B5365651) ring itself is also highly dependent on its substituents. Research on 2,2,4-tribromo-5-hydroxycyclopent-4-ene-1,3-dione (TBHCD) revealed that the presence of multiple bromine atoms and a hydroxyl group leads to instability. chemrxiv.org This derivative undergoes degradation when exposed to light or alkaline pH, a process that involves the formation of a radical pair, indicating that halogenation can introduce novel reaction pathways not observed in the unsubstituted parent compound. chemrxiv.org
Stereoselective Synthesis of Chiral this compound Derivatives
Creating chiral derivatives of this compound with high stereoselectivity is a significant synthetic challenge that enables the exploration of stereochemistry on biological activity and material properties. While direct stereoselective syntheses on the this compound core are not widely documented, methods applied to analogous structures illustrate key principles.
One powerful strategy is the use of chiral catalysts in ring-forming reactions. The Robinson annulation, which can utilize α,β-unsaturated ketones related to the pentenone structure, can be rendered enantioselective. wikipedia.org For example, the synthesis of the Wieland-Miescher ketone, a key steroid precursor, can be achieved with high enantiopurity through the use of a chiral proline catalyst. wikipedia.org This demonstrates how organocatalysis can effectively control the stereochemical outcome of cyclization.
Another approach is kinetic resolution, where a racemic mixture of a starting material is reacted with a chiral catalyst or reagent, leading to the preferential formation of one enantiomer of the product. This has been demonstrated in the carbonylative double cyclization of (±)-pent-4-ene-1,3-diol, a reduced precursor to the dione. mdpi.com Using a palladium acetate (B1210297) catalyst with an enantiopure bis(oxazoline) ligand resulted in the formation of a chiral tetrahydrofuro[3,2-b]furan-2(3H)-one with 62% enantiomeric excess (ee). mdpi.com
Furthermore, complex domino or tandem reactions initiated by chiral catalysts offer a sophisticated method for constructing multiple stereocenters in a single operation. Rhodium-catalyzed reactions of vinyldiazoacetates with chiral alcohols can produce highly substituted cyclopentanes with excellent diastereoselectivity and enantioselectivity by controlling the stereochemistry of several sequential steps, including ylide formation, rearrangements, and ene reactions. nih.gov Similar principles can be applied to the synthesis of chiral systems derived from this compound, where a chiral catalyst guides the substrate through a specific, low-energy reaction pathway to afford a single stereoisomer. researchgate.net
Cyclization Products and Ring-Fused Systems Derived from this compound
The this compound framework is a valuable precursor for constructing a variety of cyclic and fused-ring systems through intramolecular or intermolecular reactions.
A classic example of forming a fused six-membered ring is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.org This method uses an α,β-unsaturated ketone, a motif present in this compound, to build a cyclohexenone ring fused to another ring system. wikipedia.org
The dione is also highly effective in synthesizing heterocyclic rings.
Pyrazoles : Reaction of 1,2,4-triketone analogs, which are structurally similar to this compound, with various hydrazine hydrochlorides leads to the formation of substituted pyrazoles through cyclization. mdpi.com
Pyrroles : A three-component reaction between pentane-2,4-dione (a tautomer of a pentene-dione derivative), an amine, and a phenacyl bromide can yield highly substituted pyrroles. The mechanism involves the formation of an unsaturated amino ketone intermediate which then undergoes cyclization. scirp.org
Terpyridines : Derivatives such as 1,5-bis(pyridin-2-yl)pent-2-ene-1,5-dione are key intermediates in the synthesis of 2,2′:6′,2″-terpyridines. The central pyridine (B92270) ring is formed via cyclization of this pentene-dione precursor with an ammonia (B1221849) source. researchgate.net
Furthermore, this compound and its derivatives can undergo annulation reactions to form other complex fused systems. A substituted (E)-pent-2-en-1-one can participate in a [4+2] annulation reaction to produce 1,3-oxazinanes. buchler-gmbh.com In another example, 4,5-dimethyl cyclopent-4-ene-1,3-dione serves as the starting material for the synthesis of a fused bicyclic dithiine system, 6,6-dimethyl-1,4-dihydro-5H-cyclopenta[d] researchgate.netmdpi.comdithiine-5,7(6H)-dione. researchgate.net Carbonylative double cyclization of related pentene-diols can also produce fused furanone ring systems. mdpi.com
Table 2: Examples of Cyclization Products from this compound and Related Precursors
| Precursor/Derivative | Reaction Type | Product Ring System | Reference(s) |
| Methyl vinyl ketone (related structure) | Robinson Annulation | Fused Cyclohexenone | wikipedia.org |
| 1,2,4-Triketone analogue | Condensation/Cyclization | Pyrazole | mdpi.com |
| Pentane-2,4-dione | Multi-component reaction | Pyrrole (B145914) | scirp.org |
| 1,5-Bis(pyridin-2-yl)pent-2-ene-1,5-dione | Cyclization with ammonia | Terpyridine | researchgate.net |
| (E)-pent-2-en-1-one derivative | [4+2] Annulation | 1,3-Oxazinane | buchler-gmbh.com |
| (±)-pent-4-ene-1,3-diol | Carbonylative double cyclization | Fused Tetrahydrofuranone | mdpi.com |
| 4,5-dimethyl cyclopent-4-ene-1,3-dione | Annulation | Fused Dithiine | researchgate.net |
Frontiers and Future Perspectives in Pent 2 Ene 1,4 Dione Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of α,β-unsaturated carbonyl compounds like pent-2-ene-1,4-dione is a cornerstone of organic synthesis. Future research is increasingly directed towards greener, more efficient, and atom-economical methodologies, moving away from traditional stoichiometric oxidants like chromium (VI) which generate significant toxic waste. researchgate.netamazonaws.com A primary focus is the catalytic aerobic oxidation of the corresponding unsaturated diol, (2E)-2-pentene-1,4-diol nih.gov, using molecular oxygen or air as the ultimate oxidant.
Key areas for development include:
Homogeneous Catalysis: Advanced catalytic systems utilizing transition metals such as palladium, ruthenium, iron, and platinum are promising. researchgate.netrsc.org For instance, palladium-based catalysts, often in conjunction with ligands like pyridine (B92270) or N-heterocyclic carbenes, have proven effective for the aerobic oxidation of various alcohols, including allylic ones. rsc.org Iron-based systems, such as Fe(NO3)3·9H2O/TEMPO, offer an eco-friendly and mild route for oxidizing allylic alcohols with high retention of the double-bond configuration. researchgate.net
Heterogeneous Catalysis: To simplify catalyst recovery and reuse, research into solid-supported catalysts is crucial. nih.gov Zeolites and functionalized nanoparticles are viable candidates. For example, a facile Hβ zeolite-catalyzed strategy has been developed for synthesizing α,β-unsaturated ketones from alkynes and aldehydes under solvent-free conditions. rsc.org Cobalt composites immobilized on polysulfone fibrous networks have also been used as reusable nanocatalysts for alcohol oxidation under microwave-assisted, solvent-free conditions, highlighting a green chemistry approach. nih.gov
Biocatalysis: The use of enzymes offers unparalleled selectivity under mild conditions. nih.gov Ene-reductases and other oxidoreductases could provide a direct and highly enantioselective route to chiral derivatives of this compound or its precursors. nih.gov Biocatalysis is a cornerstone of green chemistry, providing pathways to complex molecules that avoid harsh reagents and minimize byproducts. nih.gov
Table 1: Comparison of Potential Sustainable Synthetic Approaches for this compound
| Methodology | Catalyst Example | Oxidant | Key Advantages | Challenges |
|---|---|---|---|---|
| Homogeneous Catalysis | Pd(OAc)2/Pyridine rsc.org | Air/O₂ | High activity and selectivity, mild conditions. | Catalyst separation and recycling can be difficult. |
| Heterogeneous Catalysis | Hβ Zeolite rsc.org | - (Tandem reaction) | Catalyst is easily recoverable and reusable, often solvent-free. nih.govresearchgate.net | Can require higher temperatures; potential for lower activity. |
| Biocatalysis | Ene-Reductases/ADHs nih.govnih.gov | - (Cofactor-dependent) | Exceptional stereo-, regio-, and chemoselectivity; aqueous media. nih.gov | Enzyme stability, substrate scope, and cofactor regeneration. |
Exploration of Untapped Reactivity Pathways
The dual functionality of this compound makes it a powerful building block. While its participation in classical transformations is expected, future research will likely uncover novel and more complex reactivity patterns.
Cycloaddition Reactions: As an electron-deficient alkene, this compound is an excellent dienophile for Diels-Alder reactions. orgsyn.org Its acyclic nature allows it to adopt the requisite s-cis or s-trans conformation, making it a versatile partner for a wide range of dienes. pressbooks.pub Exploring its use with unconventional dienes, including heterocyclic and acyclic azadienes in inverse electron demand Diels-Alder reactions, could lead to novel nitrogen-containing heterocyclic scaffolds. nih.gov Lewis acid catalysis could be employed to tune the stereoselectivity of these cycloadditions. researchgate.net
Conjugate Addition Reactions: The compound is a classic Michael acceptor, susceptible to 1,4-conjugate addition by a wide array of nucleophiles. wikipedia.orgorganic-chemistry.org This includes soft carbon nucleophiles (enolates, malonates), as well as heteroatom nucleophiles like amines (aza-Michael) and thiols (thia-Michael). wikipedia.orgmasterorganicchemistry.com The resulting 1,5-dicarbonyl adducts are valuable intermediates for subsequent cyclization reactions, such as the Paal-Knorr synthesis of furans and pyrroles. nitw.ac.in
Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound would provide rapid access to molecular complexity from simple precursors. Its multiple electrophilic sites could be sequentially targeted in cascade reactions, combining Michael addition with subsequent condensation or cyclization steps.
Photocatalysis: The α,β-unsaturated system can be engaged in photocatalytic transformations. For instance, visible-light-promoted reactions could enable novel C-C bond formations or dehalogenation reactions on substituted derivatives, analogous to the synthesis of enaminones from bromochromones. beilstein-journals.org
Rational Design of this compound-based Advanced Materials
The rigid, conjugated structure of this compound makes it an attractive monomer for the synthesis of functional polymers and advanced materials.
Organic Electronics: Conjugated polymers are the active components in many organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netstanford.edu this compound can be incorporated into polymer backbones through reactions targeting its dicarbonyl functionality, such as Knoevenagel or aldol (B89426) condensations. This would extend the π-conjugation, a key factor in tuning the material's electronic properties, such as charge carrier mobility and band gap. researchgate.net The polar carbonyl groups could also enhance intermolecular interactions and influence solid-state packing, which is critical for device performance. researchgate.net
Stimuli-Responsive Polymers: The ketone functionalities can be converted into acetals or ketals, creating linkages that are sensitive to acidic conditions. Polymers incorporating these units could function as pH-responsive materials for applications like targeted drug delivery, where the polymer degrades and releases its payload in the acidic environment of specific tissues. nih.gov
Cross-linked Networks and Hydrogels: The alkene and carbonyl groups provide orthogonal handles for polymerization. For example, the double bond can participate in thiol-ene "click" chemistry to form cross-linked polymer networks or hydrogels, while the carbonyls remain available for subsequent modification. nih.govmagtech.com.cn This approach allows for the creation of materials with highly tunable mechanical and chemical properties.
Computational Chemistry's Expanding Role in Discovery and Prediction
Computational chemistry is an indispensable tool for predicting and rationalizing the behavior of molecules like this compound, accelerating discovery and providing deep mechanistic insight.
Molecular Electron Density Theory (MEDT): As a modern framework for understanding chemical reactivity, MEDT posits that changes in electron density, rather than molecular orbital interactions, are responsible for chemical reactivity. mdpi.comnih.goveuropa.eu Applying MEDT to this compound can provide a detailed understanding of its reaction mechanisms. Analysis of the Conceptual DFT reactivity indices (e.g., electrophilicity, nucleophilicity) can predict its behavior in polar reactions like Diels-Alder and Michael additions, explaining regioselectivity and catalytic effects. unab.cl
Reaction Mechanism Elucidation: DFT calculations can map the potential energy surfaces of proposed reactions, identifying transition states and intermediates. This allows for the validation of mechanistic hypotheses and the prediction of reaction outcomes, including stereoselectivity, under various conditions (thermal vs. catalytic). researchgate.net For example, computational studies can explain why a bulky Lewis acid might favor an exo product in a Diels-Alder reaction, counter to conventional expectations. researchgate.net
Materials Property Prediction: Computational modeling can predict the electronic and optical properties of polymers derived from this compound. By simulating polymer chains and their solid-state packing, key parameters for organic electronic applications, such as HOMO/LUMO levels, band gap, and theoretical charge mobility, can be estimated, guiding the rational design of new high-performance materials.
Table 2: Application of Computational Methods to this compound Research
| Computational Approach | Application Area | Predicted Properties/Outcomes |
|---|---|---|
| Conceptual DFT | Reactivity Analysis | Electrophilicity/nucleophilicity indices, site of attack, reaction feasibility. unab.cl |
| Transition State Theory | Mechanistic Studies | Activation energies, reaction pathways, kinetic vs. thermodynamic control. masterorganicchemistry.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Nature of chemical bonds in transition states, non-covalent interactions. |
| Molecular Dynamics (MD) | Materials Science | Polymer conformation, solid-state morphology, accessibility of functional groups. |
Interdisciplinary Avenues in Pure and Applied Chemistry
The study of this compound is not confined to traditional organic chemistry but extends into numerous interdisciplinary fields.
Medicinal Chemistry: The α,β-unsaturated carbonyl moiety is a known pharmacophore present in many bioactive compounds. Furthermore, the enedione can serve as a scaffold for synthesizing heterocyclic systems like enaminones, which are key frameworks in various drug classes, including anti-inflammatory, anticonvulsant, and antitumor agents. beilstein-journals.org
Total Synthesis: As a versatile C5 building block, this compound and its derivatives can serve as starting materials in the total synthesis of complex natural products. Its functional handles allow for the controlled construction of intricate molecular architectures.
Catalysis: The molecule itself can be a substrate to develop and test new catalytic transformations, such as selective transfer hydrogenation of the C=C bond while leaving the C=O bonds intact. mdpi.com Conversely, complexes formed from this compound precursors, such as bis(isothiosemicarbazone) ligands, can themselves act as catalysts for reactions like Wacker-type oxidation. acs.org
Chemical Biology: Functionalized derivatives of this compound could be developed as chemical probes or covalent inhibitors to study biological systems, leveraging the reactivity of the Michael acceptor system towards biological nucleophiles like cysteine residues in proteins.
By pursuing these frontiers, the scientific community can unlock the full potential of this compound, transforming it from a simple molecular structure into a powerful tool for innovation across the chemical sciences.
Q & A
Q. What analytical techniques are recommended for identifying Pent-2-ene-1,4-dione in plant extracts?
Gas chromatography-mass spectrometry (GC/MS) is the primary method for identifying this compound in complex mixtures like plant extracts. For instance, chromatographic fractions of Boswellia serrata methanol extract were analyzed via GC/MS, revealing the presence of this compound alongside other compounds. This technique allows for high sensitivity and specificity in detecting low-abundance metabolites .
Q. What methodologies are used to assess the cytotoxic potential of this compound?
Cytotoxicity evaluations typically involve in vitro assays using human cancer cell lines (e.g., HepG2, HCT 116). Chromatographic fractions containing this compound were tested via dose-response experiments, with cell viability measured using standardized protocols like MTT or resazurin assays. Polar solvent fractions often show enhanced bioactivity due to improved compound solubility and uptake .
Advanced Research Questions
Q. How can researchers optimize the stereoselective synthesis of this compound derivatives?
Catalyst-controlled strategies, such as copper-catalyzed SN2' allylic substitutions, have been successfully employed for stereoselective synthesis of structurally related diols. While direct synthesis methods for this compound are not explicitly documented, analogous approaches using transition-metal catalysts (e.g., copper) with oxidative workup (e.g., H₂O₂/NaOH) can achieve (E)- or (Z)-configured products. Reaction conditions (e.g., solvent, temperature, ligand choice) must be systematically varied to optimize stereochemical outcomes .
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction refined with programs like SHELXL provides atomic-level structural resolution. Key steps include:
- Data collection at high resolution (≤ 0.8 Å).
- Refinement with anisotropic displacement parameters.
- Validation using tools like Mercury to visualize intermolecular interactions and void spaces. SHELXL’s robust handling of twinned or high-symmetry data is particularly advantageous for small molecules .
Data Contradiction and Experimental Design
Q. How should researchers address inconsistencies in reported biological activities of this compound?
Discrepancies may arise from variations in extraction protocols, solvent polarity, or cell line sensitivity. To mitigate this:
- Standardize extraction methods (e.g., solvent gradients, column chromatography).
- Validate bioactivity across multiple cell lines and assay platforms.
- Perform dose-response curves and statistical meta-analysis of published data. Triangulation of GC/MS quantification with cytotoxicity results can clarify structure-activity relationships .
Q. What computational tools aid in predicting the reactivity of this compound in synthetic pathways?
Density functional theory (DFT) calculations can model reaction pathways and transition states. Software packages like Gaussian or ORCA, combined with crystallographic data from Mercury, enable prediction of regioselectivity and stereochemical outcomes. For example, frontier molecular orbital analysis may explain preferential nucleophilic attack at the α,β-unsaturated carbonyl positions .
Methodological Notes
- Structural Validation : Mercury’s Materials Module allows packing similarity calculations and interaction motif searches, critical for verifying crystallographic data against known databases .
- Bioactivity Triangulation : Combine GC/MS (quantitative) with cytotoxicity assays (functional) to establish robust structure-activity models .
- Stereochemical Optimization : Use iterative ligand screening (e.g., chiral phosphines) in copper-catalyzed reactions to enhance enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
